An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Properties, Synthesis, and Characterization
An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical methodologies for the chiral molecule (S)-1-Cyclohexyl-3-methylpiperazine. Given the limited availability of direct experimental data for this specific compound in current literature, this document synthesizes information from closely related analogs, namely 1-cyclohexylpiperazine and (S)-2-methylpiperazine, to construct a robust theoretical and practical framework. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel piperazine derivatives and their potential applications.
Introduction and Structural Elucidation
Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] The introduction of substituents onto the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The compound of interest, (S)-1-Cyclohexyl-3-methylpiperazine, is a chiral substituted piperazine.
As of the date of this publication, (S)-1-Cyclohexyl-3-methylpiperazine is not a widely cataloged compound, and as such, a dedicated CAS number has not been assigned. For clarity, this guide will refer to the IUPAC name (S)-1-Cyclohexyl-3-methylpiperazine . The structure consists of a piperazine ring substituted at the 1-position with a cyclohexyl group and at the 3-position with a methyl group, with the stereochemistry at the 3-position being the (S)-configuration.
Predicted Physicochemical Properties
The physicochemical properties of (S)-1-Cyclohexyl-3-methylpiperazine have been estimated based on the known properties of its structural precursors, 1-cyclohexylpiperazine[4][5] and (S)-2-methylpiperazine.[6] These estimations provide a baseline for handling, characterization, and application of the target molecule.
| Property | Predicted Value for (S)-1-Cyclohexyl-3-methylpiperazine | Reference Compound: 1-Cyclohexylpiperazine | Reference Compound: (S)-2-Methylpiperazine |
| Molecular Formula | C₁₁H₂₂N₂ | C₁₀H₂₀N₂[4] | C₅H₁₂N₂[6] |
| Molecular Weight | 182.31 g/mol | 168.28 g/mol [5] | 100.16 g/mol [6] |
| Appearance | Colorless to light yellow liquid or low melting solid | Solid | Crystalline powder/chunks[7] |
| Boiling Point | ~230-240 °C (at 760 mmHg) | Not available | 155 °C (at 763 mmHg)[7] |
| Melting Point | ~25-35 °C | 32-37 °C | 91-93 °C[6] |
| Density | ~0.94 g/mL | Not available | Not available |
| Solubility | Soluble in water and common organic solvents | Not available | Soluble in water (78 g/100 mL at 25 °C)[7] |
| pKa | pKa1: ~5.5-6.5, pKa2: ~9.5-10.5 | Not available | pKa1: 5.62, pKa2: 9.60[7] |
Proposed Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine
A plausible and efficient synthetic route to (S)-1-Cyclohexyl-3-methylpiperazine is via the direct N-alkylation of (S)-2-methylpiperazine with a suitable cyclohexyl electrophile, such as cyclohexyl bromide. This method is a common and straightforward approach for the synthesis of N-alkylated piperazines.[8]
Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.
Experimental Protocol:
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Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq.) in a suitable organic solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5-2.0 eq.).
-
Addition of Alkylating Agent: While stirring the mixture, add cyclohexyl bromide (1.1 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-1-Cyclohexyl-3-methylpiperazine.
Potential Applications and Pharmacological Relevance
Substituted piperazines are a class of compounds with significant pharmacological importance, frequently targeting the central nervous system (CNS).[1] Derivatives of piperazine have been developed as antipsychotics, antidepressants, and anxiolytics.[1][2] Furthermore, N-cyclohexylpiperazine derivatives have been investigated as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders.[9]
The introduction of a cyclohexyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier. The methyl group and the specific (S)-stereochemistry can provide conformational rigidity and specific interactions with target receptors, potentially leading to improved potency and selectivity. Therefore, (S)-1-Cyclohexyl-3-methylpiperazine represents an interesting scaffold for the development of novel CNS-active agents.
Analytical Characterization
A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of the synthesized (S)-1-Cyclohexyl-3-methylpiperazine.
Caption: Analytical workflow for the characterization of (S)-1-Cyclohexyl-3-methylpiperazine.
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 1.0-2.0 ppm), the piperazine ring protons (complex multiplets between 2.0-3.5 ppm), and a doublet for the methyl group protons around 1.0-1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the cyclohexyl ring (typically in the 25-40 ppm region), the piperazine ring carbons (in the 40-60 ppm range), and the methyl carbon (around 15-20 ppm).
-
Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 183.1856, corresponding to the molecular formula C₁₁H₂₃N₂⁺. The fragmentation pattern would likely involve cleavage of the cyclohexyl group and fragmentation of the piperazine ring.[10]
Safety and Handling
While specific toxicity data for (S)-1-Cyclohexyl-3-methylpiperazine is unavailable, related compounds such as 2-methylpiperazine are known to be flammable solids and can cause skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
(S)-1-Cyclohexyl-3-methylpiperazine is a novel chiral molecule with potential for applications in medicinal chemistry, particularly in the development of new CNS-active compounds. This technical guide provides a foundational understanding of its predicted properties, a practical synthetic approach, and a robust analytical workflow for its characterization. The information presented herein, derived from the analysis of structurally related compounds, should serve as a valuable resource for researchers venturing into the synthesis and exploration of this and other novel piperazine derivatives.
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